N-ethyl-N-(piperidin-4-yl)methanesulfonamide
Description
N-Ethyl-N-(piperidin-4-yl)methanesulfonamide is a sulfonamide derivative featuring a piperidine ring substituted at the 4-position with ethyl and methanesulfonamide groups. Its hydrochloride salt form (CAS RN: 1232059-95-8) has a molecular formula of C₈H₁₉ClN₂O₂S and a molecular weight of 242.77 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in medicinal chemistry for drug discovery and development . The ethyl group on the piperidine nitrogen distinguishes it from methyl-substituted analogs, influencing physicochemical properties such as lipophilicity and solubility .
Properties
IUPAC Name |
N-ethyl-N-piperidin-4-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-3-10(13(2,11)12)8-4-6-9-7-5-8/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVFJUKZFYXZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCNCC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidin-4-one Intermediate
Piperidin-4-one serves as a key precursor for reductive amination. Patent US8153629B2 outlines a method where pyridine derivatives are hydrogenated to piperidine rings. For example, catalytic hydrogenation of isoquinoline derivatives over palladium catalysts yields piperidin-4-one with >90% efficiency under 50 psi H₂ at 80°C.
Reductive Amination with Ethylamine
Piperidin-4-one undergoes reductive amination with ethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction proceeds via imine formation, followed by reduction to yield N-ethylpiperidin-4-amine :
Conditions :
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature: 0°C to 25°C
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Yield: 70–85%
Sulfonylation with Methanesulfonyl Chloride
N-Ethylpiperidin-4-amine reacts with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) to form the target compound:
Optimization Insights :
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Base Selection : Et₃N outperforms weaker bases (e.g., NaHCO₃) by minimizing side reactions.
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Solvent : DCM or THF ensures homogeneity.
Direct Alkylation of N-(Piperidin-4-yl)methanesulfonamide
Synthesis of N-(Piperidin-4-yl)methanesulfonamide
Piperidin-4-amine reacts with MsCl in DCM/Et₃N to form N-(piperidin-4-yl)methanesulfonamide (yield: 95%).
Ethylation via Mitsunobu Reaction
The Mitsunobu reaction introduces ethyl groups using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
Challenges :
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Low nucleophilicity of sulfonamide nitrogen necessitates vigorous conditions.
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Yield: 50–60% due to competing side reactions.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Reductive Amination | Piperidin-4-one → Ethylamine → MsCl | 85 | >98% | High |
| Direct Sulfonylation | Piperidin-4-amine → MsCl → Ethylation | 60 | 95% | Moderate |
| Mitsunobu Alkylation | N-(Piperidin-4-yl)methanesulfonamide + Ethanol | 55 | 90% | Low |
Key Findings :
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Reductive amination offers the highest yield and scalability.
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Direct alkylation suffers from low efficiency due to sulfonamide’s poor nucleophilicity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
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ESI-MS : m/z 207.1 [M+H]⁺ (calculated: 206.3).
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N-(piperidin-4-yl)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of N-ethyl-N-(piperidin-4-yl) sulfonic acid.
Reduction: Reduction reactions can produce N-ethyl-N-(piperidin-4-yl) methanesulfonamide derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry
N-ethyl-N-(piperidin-4-yl)methanesulfonamide is explored for its antimicrobial , anticancer , and antiviral properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial effects against various strains by inhibiting essential bacterial enzymes.
- Anticancer Potential : Preliminary research indicates that it can inhibit cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology .
Biological Research
The compound serves as a valuable probe in biological studies:
- Enzyme Inhibition : It interacts with specific enzymes, altering their activity, which is crucial for understanding metabolic pathways.
- Protein Interaction Studies : The compound is utilized to study protein interactions, aiding in the development of biochemical assays.
Industrial Applications
In industry, this compound is employed as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for developing agrochemicals and other industrial products .
Case Studies
Several key studies have focused on the applications of this compound:
- Antimicrobial Activity Study : A research project demonstrated that this compound effectively inhibited the growth of several bacterial strains, indicating its potential as a novel antimicrobial agent.
- Cancer Cell Proliferation Research : Findings from laboratory experiments showed that treatment with this compound led to reduced viability in certain cancer cell lines, supporting its role as a candidate for anticancer drug development.
- Enzyme Inhibition Assays : Various assays confirmed that the compound could inhibit specific enzymes involved in metabolic pathways, which is crucial for understanding its pharmacological profile.
Mechanism of Action
The mechanism by which N-ethyl-N-(piperidin-4-yl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s core structure consists of a piperidine ring with a methanesulfonamide moiety and an ethyl group at the 4-position. Substituents on the piperidine nitrogen and sulfonamide group significantly impact biological activity, solubility, and binding affinity. Below is a comparative analysis with structurally related compounds:
Table 1: Comparison of N-Ethyl-N-(piperidin-4-yl)methanesulfonamide and Analogues
Substituent Effects on Physicochemical Properties
- Ethyl vs. Methyl Groups: The ethyl substituent in this compound increases lipophilicity compared to its methyl analog (logP ~1.5 vs.
- Sulfonamide Modifications : Replacement of methanesulfonamide with ethanesulfonamide (e.g., in compound 21R, Table 1) introduces bulkier substituents, which may alter receptor binding kinetics .
Biological Activity
N-Ethyl-N-(piperidin-4-yl)methanesulfonamide (also known as N-Ethyl-piperidine methanesulfonamide) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₈N₂O₂S
- Molecular Weight : 246.34 g/mol
- IUPAC Name : this compound
The compound contains a piperidine ring, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound can influence cellular pathways through the following mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various signaling pathways associated with cancer and neurodegenerative diseases. The reported IC50 value for GSK-3β inhibition is approximately 8 nM, indicating potent activity .
- Antitumor Activity : In studies involving tumor cells, this compound demonstrated significant inhibition of cell proliferation and migration. It was found to induce ferroptosis, a form of regulated cell death associated with lipid peroxidation .
- Anti-inflammatory Properties : The compound has also been implicated in anti-inflammatory responses, potentially through the modulation of oxidative stress pathways .
Table 1: Summary of Biological Activities
Case Studies
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Antitumor Effects :
A study investigated the effects of this compound on various tumor cell lines. It was observed that treatment with this compound led to a significant decrease in cell viability, colony formation, and migration abilities. The mechanism was linked to the downregulation of the SLC7A11/XCT system, which is crucial for cystine uptake and glutathione synthesis, leading to increased oxidative stress within the cells . -
Inflammatory Response Modulation :
Another research focused on the anti-inflammatory properties of related piperidine derivatives, highlighting their ability to scavenge free radicals and inhibit pro-inflammatory cytokine production. This suggests that this compound may share similar properties, contributing to its therapeutic potential in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
